molecular formula C20H24N4O3S B6585608 4-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione CAS No. 1251623-89-8

4-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione

Cat. No.: B6585608
CAS No.: 1251623-89-8
M. Wt: 400.5 g/mol
InChI Key: AHGJMFGGQODYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione core, substituted with a 4-methylphenyl group at position 4 and a 2-oxo-2-(piperidin-1-yl)ethyl moiety at position 2.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-16-7-9-17(10-8-16)24-15-23(14-19(25)22-12-3-2-4-13-22)28(26,27)18-6-5-11-21-20(18)24/h5-11H,2-4,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGJMFGGQODYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione is a member of the pyrido-thiadiazine class of compounds. This class has garnered interest due to its potential biological activities, including antimicrobial and enzyme inhibitory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O2S. Its structure includes a pyrido-thiadiazine core with substituents that enhance its pharmacological properties. Notably, the presence of a piperidine moiety and a methylphenyl group contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to the pyrido-thiadiazine class exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial enzymes or disruption of cellular processes.

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease. In vitro assays have shown that derivatives of this compound can effectively inhibit AChE activity with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

In a series of synthesized compounds bearing similar structural motifs, several were evaluated for their pharmacological potential. The results indicated that certain derivatives exhibited strong urease inhibition with IC50 values as low as 0.63 µM . These findings underscore the potential therapeutic applications of the compound in managing conditions related to urease activity.

The proposed mechanism by which 4-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione exerts its biological effects involves interaction with specific molecular targets. The sulfonamide group present in related compounds can inhibit enzyme activity by mimicking substrate structures or binding to active sites . Additionally, the piperidine moiety enhances binding affinity due to its ability to form hydrogen bonds with target enzymes.

Research Findings Summary Table

Activity Target IC50 Value Reference
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to Strong
AChE InhibitionAcetylcholinesteraseComparable to standards
Urease InhibitionUrease0.63 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido-Thiadiazine Derivatives

  • 4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Compound in ): Structural Differences: The fluorine atom at the 4-position and additional methyl group at the 3-position on the phenyl ring enhance electronegativity and steric bulk compared to the 4-methylphenyl group in the target compound. Implications: Fluorination may improve metabolic stability and binding affinity to hydrophobic pockets in target proteins.

Piperidine-Containing Heterocycles

  • Piperidine-Substituted Thiophene Derivatives (): Example: (E)-4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl amino-piperidine derivatives. Comparison: These compounds share the piperidine moiety but incorporate a thieno-pyrimidine core instead of pyrido-thiadiazine. Such structural variations may lead to divergent bioactivity profiles, particularly in kinase inhibition or antimicrobial activity .
  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium Nitrate ():

    • Key Features: The benzisoxazole and pyrido-pyrimidine fragments contrast with the thiadiazine core. The piperidinium nitrate salt enhances solubility but may reduce blood-brain barrier penetration compared to the neutral piperidine in the target compound .

Thieno-Fused Bicyclic Compounds ()

  • Example: (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives. Comparison: The thieno-pyridine core lacks the thiadiazine ring, reducing hydrogen-bonding capacity. However, the pyrazolyl substituent introduces additional nitrogen atoms, which could enhance interactions with metal ions or acidic residues in enzymes .

Pharmacokinetic and Bioactivity Comparisons

Antioxidant and Antimicrobial Activity ()

Pyridin-2(1H)-one derivatives with bromophenyl and methoxyphenyl substituents demonstrated antioxidant activity (up to 79.05% DPPH scavenging) and moderate antimicrobial effects. While the target compound’s thiadiazine core differs, its methylphenyl group may similarly contribute to hydrophobic interactions in antioxidant or antimicrobial targets .

Similarity Indexing and Molecular Metrics ()

  • Tanimoto Coefficient: Used to quantify structural similarity between compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint analysis. Applying similar methods to the target compound could identify analogs with overlapping bioactivities.
  • Key Metrics: Molecular weight (MW), logP, and hydrogen-bond donors/acceptors are critical for bioavailability. The target compound’s MW (~450–500 g/mol) and moderate logP (~2–3) align with Lipinski’s rules, suggesting oral bioavailability .

Structural and Computational Insights

Molecular Docking and Binding Affinity ()

Pyridin-2(1H)-one derivatives were docked into protein targets using Py-Rx and BIOVIA Discovery Studio. The target compound’s piperidine and thiadiazine groups may interact with catalytic residues in enzymes (e.g., kinases or HDACs), analogous to known inhibitors .

Crystallographic Analysis ()

Tools like SHELX and Mercury enable precise structural determination and packing similarity calculations. The thiadiazine ring’s planarity and substituent orientations could be compared to related crystals to predict stability and polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.